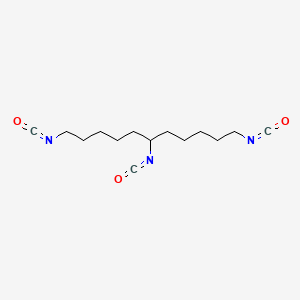
Undecane, 1,6,11-triisocyanato-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Undecane, 1,6,11-triisocyanato- is a chemical compound with the molecular formula C14H21N3O3 It is an aliphatic triisocyanate, which means it contains three isocyanate groups (-NCO) attached to an undecane backbone
準備方法
The synthesis of undecane, 1,6,11-triisocyanato- typically involves the reaction of undecane with phosgene in the presence of a catalyst . The reaction conditions must be carefully controlled to ensure the formation of the triisocyanate groups. Industrial production methods may involve similar processes but on a larger scale, with additional steps to purify the final product.
化学反応の分析
Undecane, 1,6,11-triisocyanato- undergoes several types of chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization: The isocyanate groups can react with polyols to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common reagents used in these reactions include amines, alcohols, and polyols. The major products formed from these reactions are ureas, urethanes, and polyurethanes.
科学的研究の応用
Undecane, 1,6,11-triisocyanato- has several scientific research applications, including:
作用機序
The mechanism of action of undecane, 1,6,11-triisocyanato- involves its interaction with various molecular targets and pathways. For example, in biological systems, it has been shown to increase intracellular cyclic adenosine monophosphate (cAMP) levels in mast cells and keratinocytes . This leads to the inhibition of degranulation and the secretion of histamine and tumor necrosis factor α (TNF-α) in mast cells, as well as the reversal of increased levels of p38 phosphorylation and nuclear factor kappaB (NF-κB) transcriptional activity in keratinocytes .
類似化合物との比較
Undecane, 1,6,11-triisocyanato- can be compared with other similar compounds, such as:
Hexamethylene diisocyanate (HDI): Another aliphatic isocyanate used in the production of polyurethanes. Unlike undecane, 1,6,11-triisocyanato-, HDI contains only two isocyanate groups.
Toluene diisocyanate (TDI): An aromatic isocyanate used in the production of flexible polyurethane foams. TDI has different reactivity and properties compared to aliphatic isocyanates like undecane, 1,6,11-triisocyanato-.
Isophorone diisocyanate (IPDI): An aliphatic isocyanate with a cycloaliphatic structure, used in the production of coatings and elastomers. IPDI has different steric and electronic properties compared to undecane, 1,6,11-triisocyanato-.
The uniqueness of undecane, 1,6,11-triisocyanato- lies in its three isocyanate groups and its aliphatic structure, which impart specific reactivity and properties that are valuable in various applications.
特性
CAS番号 |
70198-24-2 |
|---|---|
分子式 |
C14H21N3O3 |
分子量 |
279.33 g/mol |
IUPAC名 |
1,6,11-triisocyanatoundecane |
InChI |
InChI=1S/C14H21N3O3/c18-11-15-9-5-1-3-7-14(17-13-20)8-4-2-6-10-16-12-19/h14H,1-10H2 |
InChIキー |
VAGFVLBAZGSOAC-UHFFFAOYSA-N |
正規SMILES |
C(CCC(CCCCCN=C=O)N=C=O)CCN=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















